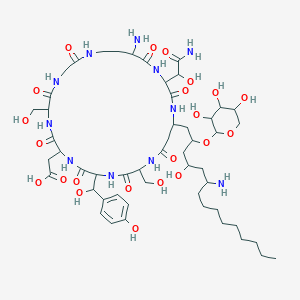
Cepacidine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cepacidine A is a natural product that belongs to the class of cyclic peptides. It was first isolated from a marine-derived bacterium, Pseudoalteromonas sp. by a group of researchers in 2010. Since then, it has been extensively studied due to its potential applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
Immunosuppressive Activity
Cepacidine A was initially identified as an antifungal antibiotic and has shown potent in vitro antifungal activity against various pathogenic fungi. Interestingly, it has also been discovered to have immunosuppressive properties. This was determined through in vitro screenings that showed inhibition of murine lymphocyte proliferation and in vivo models, revealing its ability to inhibit delayed type hypersensitivity. Cepacidine A demonstrated significant cellular immunosuppression activity at concentrations of 1-3 mg/kg (Lee, Suh, & Cho, 1999).
Physico-Chemical Properties and Structure
The physico-chemical properties and structure of Cepacidine A have been extensively studied. It's a glycopeptide with a complex composition including glycine, serine, 2,4-diaminobutyric acid, and other components. Its molecular weight was determined using FAB-MS, and it has been identified as a mixture of Cepacidine A1 and A2, with slight differences in their compositions. This research provides vital information on the structural aspects of Cepacidine A, which is crucial for understanding its biological activity (Lim et al., 1994).
Biocontrol and Anthelmintic Activity
Cepacidine A's biocontrol activity, particularly against plant pathogenic fungi, has been explored. The compound was evaluated in semi-greenhouse biocontrol assays and demonstrated excellent activity against certain plant diseases, although its effectiveness varied depending on the type of fungus. Furthermore, its anthelmintic activity against gastrointestinal nematodes was tested, but it showed only moderate activity in vitro and no significant effect in vivo (Lee, Kempf, Lim, & Cho, 2000).
Propriétés
Numéro CAS |
157184-36-6 |
|---|---|
Nom du produit |
Cepacidine A |
Formule moléculaire |
C52H85N11O22 |
Poids moléculaire |
1216.3 g/mol |
Nom IUPAC |
2-[25-amino-22-(2-amino-1-hydroxy-2-oxoethyl)-19-[6-amino-4-hydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxypentadecyl]-12-[hydroxy-(4-hydroxyphenyl)methyl]-6,15-bis(hydroxymethyl)-2,5,8,11,14,17,21,24-octaoxo-1,4,7,10,13,16,20,23-octazacycloheptacos-9-yl]acetic acid |
InChI |
InChI=1S/C52H85N11O22/c1-2-3-4-5-6-7-8-9-26(53)16-29(67)19-30(85-52-44(76)42(74)35(68)24-84-52)17-27-18-36(69)59-34(23-65)49(81)63-39(41(73)25-10-12-28(66)13-11-25)51(83)60-32(20-38(71)72)48(80)61-33(22-64)47(79)57-21-37(70)56-15-14-31(54)46(78)62-40(50(82)58-27)43(75)45(55)77/h10-13,26-27,29-35,39-44,52,64-68,73-76H,2-9,14-24,53-54H2,1H3,(H2,55,77)(H,56,70)(H,57,79)(H,58,82)(H,59,69)(H,60,83)(H,61,80)(H,62,78)(H,63,81)(H,71,72) |
Clé InChI |
AHNDNUVPXFPPIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
SMILES canonique |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
Synonymes |
cepacidine A cepacidine A2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



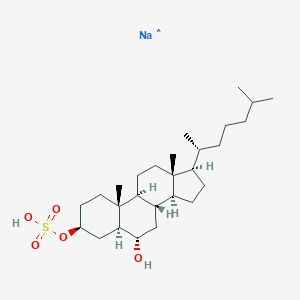
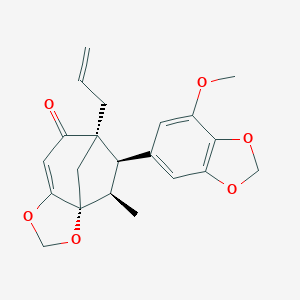
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
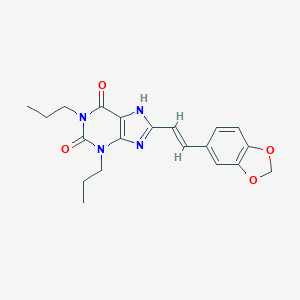

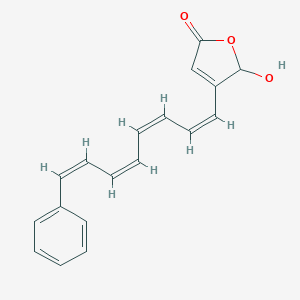
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
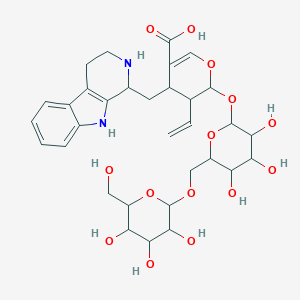
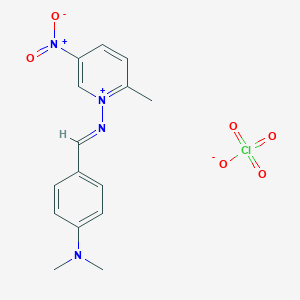


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

